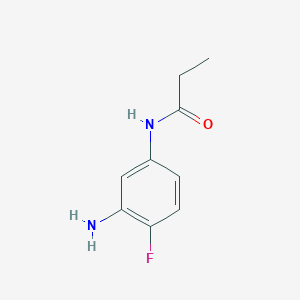

N-(3-amino-4-fluorophenyl)propanamide

説明

N-(3-amino-4-fluorophenyl)propanamide is a fluorinated aromatic amide characterized by a propanamide backbone attached to a phenyl ring substituted with an amino (-NH₂) group at position 3 and a fluorine atom at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research due to its balanced electronic properties and reactivity.

特性

IUPAC Name |

N-(3-amino-4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNAATHIGQAOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588289 | |

| Record name | N-(3-Amino-4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866023-55-4 | |

| Record name | N-(3-Amino-4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

N-(3-amino-4-fluorophenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-fluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of N-(3-amino-4-fluorophenyl)propanamide may involve more scalable processes, such as continuous flow chemistry. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

化学反応の分析

Types of Reactions

N-(3-amino-4-fluorophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.

Major Products Formed

Oxidation: Nitro derivatives of N-(3-amino-4-fluorophenyl)propanamide.

Reduction: Alcohol derivatives of N-(3-amino-4-fluorophenyl)propanamide.

Substitution: Various substituted phenylpropanamides depending on the nucleophile used.

科学的研究の応用

N-(3-amino-4-fluorophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(3-amino-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

a) Amino and Halogen Substitutions

- 3-amino-N-(4-fluoro-3-methylphenyl)propanamide (): Differs by a methyl group at position 3 of the phenyl ring.

- N-(3-chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide (): Replaces the amino group with a hydroxyimino (-NHOH) moiety and introduces a chlorine atom. This modification increases hydrogen-bonding capacity, which may influence binding affinity in biological targets.

- 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (): Substitutes the amino group with chlorine, creating a more electron-deficient aromatic system. Such compounds are often intermediates in polymer synthesis (e.g., polyimides) due to their reactivity in nucleophilic substitution reactions .

b) Fluorine Positional Isomers

- N-(4-fluorophenyl) Derivatives (): Fluorine at position 4 is retained, but the amino group is absent. For example, 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide () incorporates a furan-chlorophenyl group, enhancing π-stacking interactions in agrochemical applications.

Modifications to the Propanamide Chain

- N-(3-amino-4-fluorophenyl)-2-(heptyloxy)propanamide (): A heptyloxy (-O-C₇H₁₅) group at the propanamide β-position increases hydrophobicity, likely improving bioavailability in lipid-rich environments.

- N-(4-cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (): Features a thioether linkage and trifluoromethyl group, enhancing metabolic stability and resistance to oxidative degradation.

Complex Derivatives with Additional Moieties

Fentanyl Analogs ():

Compounds like 4-fluoroisobutyrylfentanyl (4F-iBF) and para-chlorofentanyl share the propanamide core but incorporate piperidine and phenethyl groups. These structural additions are critical for opioid receptor binding, highlighting the scaffold’s adaptability in designing psychoactive substances .- Indole- and Pyrrolidinone-Containing Derivatives (): Substituents such as difluoroindole and pyrrolidinone rings introduce planar aromatic systems and hydrogen-bonding sites, which are advantageous in kinase inhibitor development.

Physicochemical and Application-Based Comparisons

Research Findings and Trends

- Pharmaceutical Potential: Fluorinated propanamides like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride () demonstrate high purity (>95%) and are leveraged in developing kinase inhibitors due to their selectivity and stability .

- Agrochemical Utility : Compounds with furan or thioether groups () exhibit herbicidal activity by disrupting plant cell membranes or enzyme function.

生物活性

N-(3-amino-4-fluorophenyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and its implications in therapeutic applications.

Chemical Structure and Properties

N-(3-amino-4-fluorophenyl)propanamide features an amino group and a fluorinated phenyl moiety, which significantly influence its chemical reactivity and biological interactions. The presence of the fluorine atom can enhance lipophilicity and alter the electronic properties of the compound, potentially affecting its binding affinity to biological targets.

The mechanism of action for N-(3-amino-4-fluorophenyl)propanamide involves its interaction with specific enzymes and receptors. It has been shown to bind to active sites on these targets, modulating various biochemical pathways. This interaction can lead to altered cellular processes, making the compound valuable for studying biological mechanisms and developing new therapeutic agents.

Antimicrobial Activity

N-(3-amino-4-fluorophenyl)propanamide has demonstrated significant antimicrobial properties against various pathogens. In a study involving cystic fibrosis patients, the compound was utilized as a substrate to measure β-alanyl aminopeptidase activity, which is characteristic of certain Gram-negative bacteria like Pseudomonas aeruginosa and Burkholderia cepacia. The detection of 3-fluoroaniline, a product of this interaction, indicates the compound's potential in diagnosing infections caused by these pathogens .

Anticancer Potential

Research has indicated that derivatives of N-(3-amino-4-fluorophenyl)propanamide exhibit anticancer activity. For instance, compounds related to this structure have been tested against various cancer cell lines, showing cytotoxic effects. In vitro studies revealed that certain derivatives had IC50 values indicating effective inhibition of tumor growth in cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) .

Case Studies and Research Findings

-

Detection in Clinical Samples :

A novel analytical method using N-(3-amino-4-fluorophenyl)propanamide as a substrate successfully detected bacterial activity in sputum samples from cystic fibrosis patients. The method achieved high sensitivity and specificity, suggesting possible applications in clinical diagnostics . -

Anticancer Activity Assessment :

In a comparative study of various synthesized compounds, derivatives of N-(3-amino-4-fluorophenyl)propanamide were tested for their cytotoxicity against cancer cell lines. Results indicated that these compounds exhibited promising anticancer properties with lower toxicity towards normal cells compared to their effects on cancerous cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。